![molecular formula C7H6ClN3O2S B597173 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363381-40-1](/img/structure/B597173.png)

4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

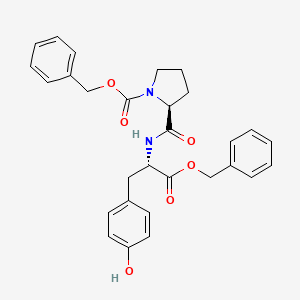

“4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine” is a chemical compound with the molecular formula C5H5ClN2O2S . It is a type of pyrimidine derivative, which are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study describes the oxidation of a related compound with m-chloroperbenzoic acid to provide a sulfone derivative .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . The compound also contains a methylsulfonyl group and a chlorine atom .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, one study describes a nucleophilic substitution of a related compound with potassium cyanide . Another study reports the reaction of a similar compound with Grignard reagents .Physical and Chemical Properties Analysis

The compound has a molecular weight of 192.62 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyrrolo[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The application of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitates the development of these scaffolds through one-pot multicomponent reactions. This approach aims to overcome challenges associated with the structural complexity of pyrrolo[2,3-d]pyrimidine derivatives, highlighting the significance of innovative catalytic applications in developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Biological Significance and Optical Sensing Applications

Pyrimidine derivatives, including pyrrolo[2,3-d]pyrimidine compounds, are recognized for their wide biological and medicinal significance. These derivatives are employed as exquisite sensing materials in the development of optical sensors due to their ability to form both coordination and hydrogen bonds. The review covering literature from 2005 to 2020 underscores the versatile applications of pyrimidine-based optical sensors and their potential in biological contexts (Jindal & Kaur, 2021).

Therapeutic Potentials and Mechanistic Insights

Research on pyrrolo[2,3-d]pyrimidine derivatives and related compounds has expanded into various therapeutic areas, including their role as Btk inhibitors for treating B-cell malignancies and autoimmune diseases. The structural analogy of pyrrolo[2,3-d]pyrimidine to adenine, the nitrogenous base of ATP, makes it an actively pursued target for Btk inhibitors. The review of patents from the last five years reveals the potential of these compounds as both reversible and irreversible inhibitors, suggesting a promising avenue for drug development in immune diseases or B-cell malignancies (Musumeci et al., 2017).

Safety and Hazards

While specific safety and hazard information for “4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine” is not available in the retrieved papers, it’s generally recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and use personal protective equipment when handling similar chemical compounds .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to “4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine”, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines and their potential applications .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the biochemical pathways associated with protein kinases. By inhibiting these enzymes, it disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism .

Result of Action

The inhibition of protein kinases by this compound can lead to notable cytotoxicity in certain cells . For example, it has been shown to exhibit notable cytotoxicity in HepG2 cells and THP-1 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, it is crucial to prevent the chemical from entering drains or being discharged into the environment .

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Cellular Effects

Related pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Molecular Mechanism

Related compounds have been found to exert their effects through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Properties

IUPAC Name |

4-chloro-5-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c1-14(12,13)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNPBYKQGURQND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CNC2=C1C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)

![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)